3-(3-Aminofenil)-1,1-dimetilurea

Descripción general

Descripción

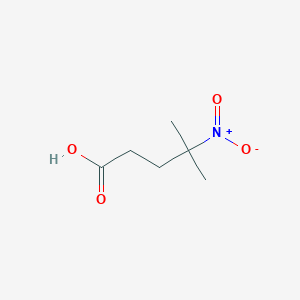

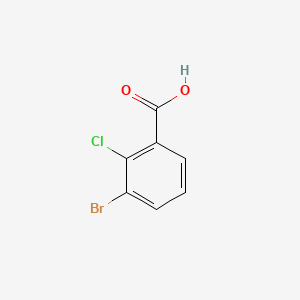

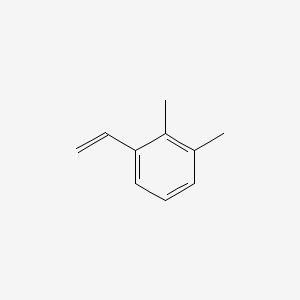

3-(3-Aminophenyl)-1,1-dimethylurea is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(3-Aminophenyl)-1,1-dimethylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Aminophenyl)-1,1-dimethylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Detección de Glucosa

3-(3-Aminofenil)-1,1-dimetilurea: se ha utilizado en el desarrollo de sensores impedimétricos no enzimáticos para la detección de glucosa. Estos sensores emplean un electrodo de carbono de impresión de pantalla funcionalizado (SPCE) que puede detectar glucosa selectivamente en un amplio rango de concentraciones . La sensibilidad y especificidad de estos sensores los hacen valiosos para el manejo de la diabetes y para su uso en diversas aplicaciones de investigación biomédica.

Etiquetado Biológico y Manipulación de Proteínas

La interacción del compuesto con las proteínas permite su uso en el etiquetado biológico y la manipulación de proteínas. Esto incluye el etiquetado de proteínas para el seguimiento dentro de los procesos celulares, así como la modificación de proteínas para estudiar su función e interacciones .

Desarrollo Terapéutico

Los derivados de ácido bórico, incluyendo This compound, se están explorando por su potencial en el desarrollo terapéutico. Su capacidad para interactuar con diversas moléculas biológicas puede conducir a la creación de nuevos medicamentos, particularmente para tratar enfermedades que implican glucoproteínas o enzimas .

Métodos Analíticos

Este compuesto también es un bloque de construcción para microparticulas utilizadas en métodos analíticos. Estas microparticulas se pueden emplear en una variedad de ensayos y herramientas de diagnóstico, mejorando la detección y la medición de sustancias biológicas y químicas .

Sistemas de Liberación Controlada

En la industria farmacéutica, This compound se puede incorporar en polímeros para la liberación controlada de insulina. Esta aplicación es crucial para el desarrollo de sistemas avanzados de administración de fármacos que pueden proporcionar efectos terapéuticos más consistentes .

Electroforesis de Moléculas Glicadas

La interacción del compuesto con dioles le permite ser utilizado en la electroforesis de moléculas glicadas. Esto es particularmente útil en el análisis de hemoglobina glicosilada, que es un importante biomarcador para el control de glucosa a largo plazo en pacientes diabéticos .

Mecanismo De Acción

Target of Action

The primary target of 3-(3-Aminophenyl)-1,1-dimethylurea is the Folate Receptor Alpha (FolRα) . This receptor is a cell-surface glycoprotein that is overexpressed in certain types of cancers, including ovarian and endometrial cancers . The compound binds to FolRα with high affinity .

Mode of Action

3-(3-Aminophenyl)-1,1-dimethylurea interacts with its target by internalizing rapidly into target positive cells . It then releases a tubulin-targeting cytotoxin, 3-aminophenyl hemiasterlin . This cytotoxin has a reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .

Biochemical Pathways

The compound affects the biochemical pathways related to tubulin, a protein that is crucial for cell division . By targeting tubulin, the compound disrupts cell division, which can lead to cell death .

Pharmacokinetics

3-(3-Aminophenyl)-1,1-dimethylurea is stable in circulation with no change in its drug–antibody ratio for up to 21 days . It has a half-life of 6.4 days in mice . These properties suggest that the compound has good bioavailability.

Result of Action

The result of the compound’s action is significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . This suggests that the compound could be effective in treating cancers that overexpress FolRα.

Action Environment

The action of 3-(3-Aminophenyl)-1,1-dimethylurea can be influenced by environmental factors. For example, the presence of other drugs could potentially affect its efficacy. In one study, combination treatment with carboplatin or Avastin further increased the efficacy of the compound in xenograft models . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of other drugs in the patient’s system.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-(3-Aminophenyl)-1,1-dimethylurea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with folate receptor alpha, a cell-surface protein overexpressed in certain cancer cells . This interaction is crucial for the compound’s potential use in targeted cancer therapies. Additionally, 3-(3-Aminophenyl)-1,1-dimethylurea can inhibit specific enzymes involved in cellular metabolism, thereby affecting the overall biochemical pathways within the cell.

Cellular Effects

3-(3-Aminophenyl)-1,1-dimethylurea has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by disrupting the normal signaling pathways . It also affects the expression of genes involved in cell cycle regulation and metabolic processes, leading to altered cellular functions.

Molecular Mechanism

The molecular mechanism of action of 3-(3-Aminophenyl)-1,1-dimethylurea involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as folate receptor alpha, leading to the internalization of the compound into the cell . Once inside, it can inhibit enzymes involved in critical metabolic pathways, resulting in the disruption of cellular homeostasis. Additionally, 3-(3-Aminophenyl)-1,1-dimethylurea can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-Aminophenyl)-1,1-dimethylurea change over time. The compound exhibits good stability under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 3-(3-Aminophenyl)-1,1-dimethylurea can lead to sustained changes in cellular function, including prolonged inhibition of metabolic enzymes and persistent alterations in gene expression.

Dosage Effects in Animal Models

The effects of 3-(3-Aminophenyl)-1,1-dimethylurea vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily affect targeted pathways . At higher doses, it can induce toxic effects, including organ damage and systemic toxicity. Threshold effects are observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions.

Metabolic Pathways

3-(3-Aminophenyl)-1,1-dimethylurea is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 3-(3-Aminophenyl)-1,1-dimethylurea is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as cancer cells expressing folate receptor alpha. The compound’s distribution is influenced by its chemical properties, including solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of 3-(3-Aminophenyl)-1,1-dimethylurea is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect metabolic enzymes.

Propiedades

IUPAC Name |

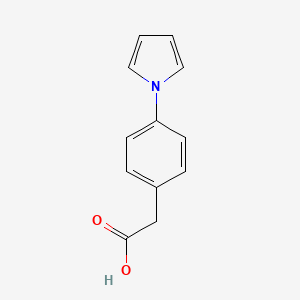

3-(3-aminophenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-12(2)9(13)11-8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCIMHCGCFGWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192989 | |

| Record name | Urea, 3-(3-aminophenyl)-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39938-79-9 | |

| Record name | Urea, 3-(3-aminophenyl)-1,1-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039938799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 3-(3-aminophenyl)-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1265909.png)

![4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride](/img/structure/B1265913.png)